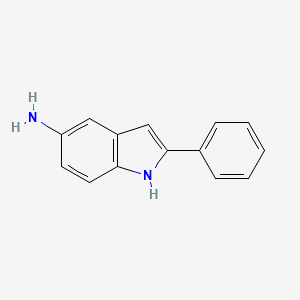

2-phenyl-1H-indol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXQPVNUVFCTJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431564 | |

| Record name | 2-phenyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6855-64-7 | |

| Record name | 2-phenyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-phenyl-1H-indol-5-amine: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-phenyl-1H-indol-5-amine (CAS No. 6855-64-7), a heterocyclic compound of significant interest in medicinal chemistry. The 2-phenylindole scaffold is recognized as a "privileged structure," frequently appearing in biologically active compounds and approved pharmaceuticals.[1][2] This document details the core chemical properties, structure, synthesis, and known biological context of the 5-amino derivative. It is intended to serve as a foundational resource for researchers utilizing this molecule in drug discovery and development, particularly in the fields of oncology and anti-inflammatory research.

Molecular Structure and Chemical Identity

This compound is an aromatic heterocyclic compound featuring a phenyl group at the C2 position and an amine group at the C5 position of the indole core. The presence of the electron-donating amine group and the phenyl substituent significantly influences the molecule's electronic properties and reactivity, making it a versatile scaffold for further chemical modification.[3]

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided below. These values are essential for designing experimental conditions, including solvent selection for reactions, purification, and formulation.

| Property | Value | Source(s) |

| CAS Number | 6855-64-7 | [3] |

| Molecular Formula | C₁₄H₁₂N₂ | [3] |

| Molecular Weight | 208.26 g/mol | [3] |

| Appearance | Solid powder | [3] |

| Melting Point | 150-155 °C | [N/A] |

| Solubility | Soluble in organic solvents like DMSO, ethanol, and methanol. | [N/A] |

| Storage | Store in a cool, dry, dark place under an inert atmosphere. | [N/A] |

Spectroscopic and Analytical Data

Accurate characterization is critical for confirming the identity and purity of this compound. The following sections detail the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available spectrum was not located, a study by Dang et al. on azomethine derivatives of 5-amino-2-phenylindole provides a strong indication of the expected NMR shifts for this parent compound.[4][5] The expected chemical shifts (δ) in ppm are predicted based on the structure and data from similar indole derivatives.

-

¹H NMR (Predicted):

-

Indole NH (~8.0-8.5 ppm, broad singlet): The proton on the indole nitrogen.

-

Aromatic Protons (6.5-7.8 ppm, multiplets): Protons on the phenyl ring and the indole core will appear in this region. The C4-H, C6-H, and C7-H protons on the indole ring will be influenced by the amine group, likely shifting them upfield compared to the unsubstituted 2-phenylindole.

-

Amine NH₂ (~3.5-4.5 ppm, broad singlet): The protons of the C5-amino group.

-

Indole C3-H (~6.7 ppm, singlet or doublet): The proton at the C3 position.

-

-

¹³C NMR (Predicted):

-

Aromatic Carbons (100-150 ppm): A complex region containing all 12 aromatic carbons. Key signals would include the C2 carbon (~138 ppm), C5 (~142 ppm, attached to NH₂), and the carbons of the phenyl substituent.

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3350-3400 | N-H Stretch | Indole N-H |

| 1650-1580 | N-H Bend | Primary Amine (-NH₂) |

| 1600-1450 | C=C Stretch | Aromatic Rings |

| 1335-1250 | C-N Stretch | Aromatic Amine |

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak [M]⁺ is expected at an m/z corresponding to the molecular weight.

-

Expected [M]⁺: m/z = 208.26

Fragmentation patterns would likely involve the loss of small molecules or radicals from the parent structure, providing further structural confirmation.

Synthesis and Reactivity

The synthesis of this compound is typically achieved through a multi-step process, with the final step involving the reduction of a nitro-group precursor.

Recommended Synthetic Pathway

A reliable and commonly cited route involves a Sonogashira coupling to form the 2-phenylindole core, followed by nitration and subsequent reduction.[1] An alternative classical approach is the Fischer indole synthesis.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Catalytic Reduction of 5-Nitro-2-phenyl-1H-indole

This protocol describes the final step in the synthesis: the reduction of the nitro-group to the target amine. This method is widely used due to its high efficiency and clean conversion.[6][7]

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and highly effective method for the reduction of aromatic nitro groups to amines. The reaction proceeds under a hydrogen atmosphere, where the palladium surface catalyzes the addition of hydrogen across the N-O bonds of the nitro group. Solvents like ethanol or methanol are typically used as they readily dissolve the starting material and are inert under the reaction conditions.

Materials:

-

5-Nitro-2-phenyl-1H-indole

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or Methanol), anhydrous

-

Hydrogen (H₂) gas supply

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Procedure:

-

Vessel Preparation: To a hydrogenation vessel, add 5-nitro-2-phenyl-1H-indole (1.0 equivalent).

-

Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C (typically 5-10 mol% of the palladium metal relative to the substrate).

-

Solvent Addition: Add anhydrous ethanol to dissolve or suspend the starting material (concentration typically 0.1-0.5 M).

-

Inerting: Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon) to remove all oxygen.

-

Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. The pressure can range from atmospheric (using a hydrogen balloon) to higher pressures (e.g., 50 psi) in a Parr shaker, depending on the available equipment.[8]

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: a. Carefully vent the hydrogen gas and purge the vessel with an inert gas. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Ensure the filter cake remains wet with solvent during filtration. c. Wash the filter cake with additional ethanol to ensure complete recovery of the product. d. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[2][9] The 2-phenylindole scaffold, in particular, has been extensively investigated for a wide range of therapeutic applications.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant body of research has focused on 2-phenylindole derivatives as potent anticancer agents. Many compounds based on this scaffold function as inhibitors of tubulin polymerization. By binding to the colchicine site on β-tublin, these agents disrupt the formation of microtubules, which are essential for cell division. This leads to mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis in cancer cells.[3] While many studies focus on derivatives with substitutions at the 3-position or on the phenyl ring, the 5-amino group of this compound serves as a key synthetic handle for generating libraries of new analogues to explore structure-activity relationships (SAR).

Anti-inflammatory and Other Biological Activities

Derivatives of the 2-phenylindole scaffold have also demonstrated a variety of other important biological activities, including:

-

Anti-inflammatory: Inhibition of enzymes like cyclooxygenase (COX).

-

Antimicrobial and Antiviral: Activity against various pathogens. [N/A]

-

Neuroprotective Effects: Potential applications in neurodegenerative diseases. [N/A]

The 5-amino group provides a site for derivatization to amides, sulfonamides, and other functional groups, enabling the exploration of these diverse therapeutic areas.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[4]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its structural framework, the 2-phenylindole core, is strongly associated with potent biological activities, most notably as an inhibitor of tubulin polymerization for anticancer applications. The presence of the 5-amino group offers a strategic point for chemical modification, allowing for the synthesis of diverse compound libraries to optimize potency, selectivity, and pharmacokinetic properties. This guide provides the foundational chemical, structural, and synthetic information required for researchers to effectively utilize this compound in their drug discovery programs.

References

- Dang, N. T., Thanh, N., & Duc, H. T. (n.d.). 1H- AND 13C-NMR SPECTRA OF SOME AZOMETHINES OF 5-AMINO-2-PHENYLINDOLE SERIES. Vietnam Journal of Chemistry.

- (2023). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PubMed Central.

- (n.d.). 1H- AND 13C-NMR SPECTRA OF SOME AZOMETHINES OF 5-AMINO-2-PHENYLINDOLE SERIES. Vietnam Journal of Chemistry.

- (2017). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. PubMed Central.

- Thermo Fisher Scientific. (2025).

- (2019). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems.

- (2024). Design, Synthesis and Biological Evaluation of 2-Phenyl Indole Analogues of OXi8006 as Colchicine Site Inhibitors of Tubulin Polymerization and Vascular Disrupting Agents. PubMed.

- (n.d.).

- MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.

- (2019). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems.

- (2021). Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)

- (n.d.). This compound | CAS 6855-64-7. Benchchem.

- (n.d.).

- PubChem. (n.d.). 2-Phenylindole.

- Google Patents. (n.d.).

- Google Patents. (n.d.). Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds.

- (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy.

- (2020).

- (2020). Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene. Chemical Engineering Transactions.

- (2023).

- (2021).

- (2020). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.

Sources

- 1. fishersci.com [fishersci.com]

- 2. benchchem.com [benchchem.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Design, synthesis, and biological evaluation of N-(2-amino-phenyl)-5-(4-aryl- pyrimidin-2-yl) amino)-1H-indole-2-carboxamide derivatives as novel inhibitors of CDK9 and class I HDACs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ionike.com [ionike.com]

- 6. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 7. 2-(2-Methyl-5-phenyl-1h-indole-3-yl)ethan-1-amine | C17H18N2 | CID 5202393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Phenylindoline | C14H13N | CID 117759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. enamine.enamine.net [enamine.enamine.net]

A Technical Guide to the Spectroscopic Characterization of 2-phenyl-1H-indol-5-amine

Introduction

2-phenyl-1H-indol-5-amine is a heterocyclic aromatic compound belonging to the indole family. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. The addition of a phenyl group at the 2-position and an amine group at the 5-position creates a molecule with significant potential for further functionalization, making it a valuable building block for drug discovery and materials science. Its biological activities are often linked to its ability to interact with various biological targets, necessitating unambiguous structural confirmation.

This technical guide provides an in-depth analysis of the core spectroscopic techniques required for the comprehensive characterization of this compound. We will explore the application and interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The narrative emphasizes the causality behind experimental choices and data interpretation, providing researchers with a robust framework for structural elucidation and quality control.

Context: Synthesis via Fischer Indole Synthesis

A common and effective method for synthesizing the 2-phenyl-indole core is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone. For this compound, the synthesis would logically start from 4-aminophenylhydrazine and acetophenone, followed by cyclization. Understanding this pathway is crucial as it informs the potential impurity profile, which may include starting materials or partially reacted intermediates that could be detected during spectroscopic analysis.

Mass Spectrometry (MS)

Principle and Application

Mass spectrometry is the cornerstone of molecular characterization, providing the most direct evidence of a compound's molecular weight and elemental composition. For this compound (C₁₄H₁₂N₂), electron ionization (EI) mass spectrometry bombards the molecule with electrons, causing it to ionize and fragment. The resulting molecular ion (M⁺) peak confirms the molecular weight, while the fragmentation pattern offers clues about the molecule's structure. High-Resolution Mass Spectrometry (HRMS) can provide an exact mass, allowing for the unambiguous determination of the molecular formula.

Data Interpretation and Analysis

The expected molecular weight of this compound is approximately 208.26 g/mol . In a typical EI-MS spectrum, the base peak is often the molecular ion peak (M⁺) due to the stability of the aromatic system.

-

Molecular Ion (M⁺): The most critical peak will appear at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (~208). The presence of two nitrogen atoms means the molecular weight is an even number, consistent with the Nitrogen Rule.

-

Fragmentation: While the parent 2-phenyl-1H-indole shows a strong molecular ion peak at m/z 193, the 5-amino derivative will show a peak at m/z 208.[3][4] Fragmentation patterns can provide structural information, though the fused aromatic system is relatively stable.

Tabulated Mass Spectrometry Data

| Feature | Expected m/z | Interpretation |

| Molecular Formula | C₁₄H₁₂N₂ | - |

| Molecular Weight | 208.10 | Calculated Monoisotopic Mass |

| [M]⁺ | ~208 | Molecular Ion |

| [M+H]⁺ (ESI) | ~209 | Protonated Molecular Ion |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 0.1 mg of this compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

-

Instrument Setup:

-

Set the ion source to Electron Ionization (EI) mode.

-

Set the electron energy to a standard value of 70 eV to induce reproducible fragmentation.

-

Calibrate the mass analyzer using a known standard (e.g., perfluorotributylamine, PFTBA).

-

-

Data Acquisition:

-

Introduce the sample into the instrument, typically via a direct insertion probe or GC inlet.

-

If using a probe, slowly heat the sample to ensure volatilization without thermal decomposition.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

-

Data Processing:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and compare it to known fragmentation pathways for indoles.

-

For HRMS, calculate the elemental composition from the exact mass measurement.

-

Workflow for Mass Spectrometry Analysis

Caption: Workflow for EI-MS analysis.

Infrared (IR) Spectroscopy

Principle and Application

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend). The frequency of absorption is specific to the type of bond and its environment, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. For this compound, IR is critical for confirming the presence of the N-H bonds of both the indole ring and the primary amine, as well as the aromatic C-H and C=C bonds.

Data Interpretation and Analysis

The IR spectrum provides a "fingerprint" of the molecule. Key absorptions are predicted as follows:

-

N-H Stretching: This is the most diagnostic region. As a primary amine (-NH₂), two distinct, sharp-to-medium bands are expected between 3400-3300 cm⁻¹.[5] The indole N-H stretch will appear as a separate, often broader band around 3400 cm⁻¹.[6]

-

Aromatic C-H Stretching: A group of weaker bands will appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[7][8]

-

N-H Bending: The scissoring vibration of the primary amine group typically appears as a medium-to-strong band around 1650-1580 cm⁻¹.[5]

-

Aromatic C=C Stretching: Multiple sharp bands of variable intensity will be observed in the 1600-1450 cm⁻¹ region, characteristic of the indole and phenyl rings.[7]

-

C-N Stretching: Aromatic C-N stretching vibrations are expected in the 1335-1250 cm⁻¹ range.[5]

-

Aromatic C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region provide information about the substitution pattern on the aromatic rings.

Tabulated Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Broad | Indole N-H Stretch |

| 3400-3300 (2 bands) | Medium, Sharp | Amine N-H Asymmetric & Symmetric Stretch |

| 3100-3000 | Weak-Medium | Aromatic C-H Stretch |

| 1650-1580 | Medium-Strong | Amine N-H Bend |

| 1600-1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1335-1250 | Medium | Aromatic C-N Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR setup. This is crucial as it will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

-

Data Acquisition:

-

Lower the ATR press to ensure firm contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

Perform automatic background subtraction.

-

Use the software to label the peak wavenumbers for major absorptions.

-

Correlate the observed bands with known functional group frequencies.

-

Workflow for FT-IR Spectroscopy

Caption: Workflow for ATR FT-IR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Principle and Application: ¹H NMR provides a map of the proton environments in the molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Data Interpretation and Analysis: For this compound, we can predict the spectrum by starting with the known data for 2-phenyl-1H-indole and considering the effect of the electron-donating -NH₂ group at the C5 position.[4][9]

-

Indole N-H: A broad singlet, typically downfield (> 8.0 ppm), which is exchangeable with D₂O.

-

Amine -NH₂: A broad singlet, typically in the range of 3.5-5.0 ppm, also D₂O exchangeable. Its position can vary with concentration and solvent.

-

Aromatic Protons: The spectrum will be complex. The phenyl group protons will appear in the 7.2-7.7 ppm region. The indole ring protons are most affected by the C5-amino group. The -NH₂ group is an activating, ortho-, para-director. Therefore, H4 and H6 (ortho to the amine) will be shifted significantly upfield compared to the parent indole. H7 (meta) will be less affected.

-

H4 & H6: Expected to be doublets, shifted upfield into the ~6.6-6.9 ppm region.

-

H7: A doublet, likely around 7.2 ppm.

-

H3: A singlet or narrow doublet, typically around 6.8 ppm.

-

¹³C NMR Spectroscopy

Principle and Application: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift provides information about its hybridization and electronic environment.

Data Interpretation and Analysis: The spectrum will show 10 distinct signals for the 10 unique aromatic carbons (the phenyl ring has 3 unique carbons due to symmetry, and the indole has 7 unique carbons). Data for the parent 2-phenyl-1H-indole serves as a good baseline.[10][11] The C5-amino group will cause significant upfield shifts for the carbons it is directly attached to (C5) and those at the ortho (C4, C6) and para (C7a) positions.

-

C5: Will be strongly shielded (shifted upfield) and appear around 140-145 ppm.

-

C4 & C6: Also shielded, appearing in the 100-115 ppm region.

-

C2: The carbon bearing the phenyl group, typically downfield (~138 ppm).

-

Phenyl Carbons: Expected in the standard aromatic region of 125-135 ppm.

Tabulated NMR Data (Predicted in CDCl₃)

| Assignment | ¹H NMR (δ, ppm) | Multiplicity | ¹³C NMR (δ, ppm) |

| Indole N-H | > 8.0 | br s | - |

| Amine N-H₂ | 3.5 - 5.0 | br s | - |

| Phenyl (o,m,p) | 7.2 - 7.7 | m | 125 - 135 |

| H3 | ~6.8 | s | ~100 |

| H4 | ~6.7 | d | ~103 |

| C5 | - | - | ~143 |

| H6 | ~6.9 | dd | ~112 |

| H7 | ~7.2 | d | ~111 |

| C7a | - | - | ~129 |

| C3a | - | - | ~132 |

| C2 | - | - | ~138 |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity and resolution.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H Spectrum: Acquire the spectrum using a standard pulse sequence. A spectral width of ~12 ppm centered around 6 ppm is typical.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A spectral width of ~220 ppm is standard. A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H signals and assign the multiplicity and chemical shifts for all peaks.

-

Assign the chemical shifts for all peaks in the ¹³C spectrum.

-

Workflow for NMR Spectroscopy

Caption: General workflow for NMR analysis.

UV-Visible Spectroscopy

Principle and Application

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The technique is particularly useful for compounds with conjugated π-systems, such as this compound. The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure.[12]

Data Interpretation and Analysis

The indole ring system itself has characteristic UV absorptions. The extended conjugation provided by the 2-phenyl group and the auxochromic (color-enhancing) effect of the 5-amino group are expected to cause a significant bathochromic (red) shift to longer wavelengths compared to indole or 2-phenylindole.[13] One would expect strong absorption bands in the 250-400 nm range, corresponding to π→π* transitions within the extensive conjugated system. The exact λ_max values are solvent-dependent.

Tabulated UV-Vis Data (Predicted in Ethanol)

| Feature | Expected λ_max (nm) | Transition Type |

| Band I | > 300 | π→π* (Extended Conjugation) |

| Band II | ~260-280 | π→π* (Aromatic System) |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of known concentration by accurately weighing ~1 mg of the compound and dissolving it in a known volume (e.g., 10 mL) of a UV-grade solvent (e.g., ethanol, methanol).

-

Prepare a dilute solution (typically in the 10⁻⁵ to 10⁻⁶ M range) from the stock solution to ensure the absorbance falls within the linear range of the instrument (ideally < 1.5 AU).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up and stabilize.

-

Select a matched pair of quartz cuvettes.

-

-

Data Acquisition:

-

Fill one cuvette with the pure solvent to serve as the blank. Place it in the reference beam path.

-

Fill the other cuvette with the sample solution and place it in the sample beam path.

-

Record the baseline (autozero) with the solvent-filled cuvette in both beams.

-

Acquire the absorption spectrum of the sample over a specified range (e.g., 200-600 nm).

-

-

Data Processing:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl).

-

Workflow for UV-Vis Spectroscopy

Caption: Workflow for UV-Vis spectral analysis.

Integrated Spectroscopic Analysis

No single technique provides all the necessary information for unambiguous structure elucidation. The true power of spectroscopic analysis lies in integrating the data from multiple methods. Each technique provides a piece of the puzzle, and together they build a self-validating case for the structure of this compound.

Caption: Integrated approach to structure confirmation.

This integrated approach works as follows:

-

MS confirms the molecular formula is C₁₄H₁₂N₂.

-

IR confirms the presence of key functional groups: a primary amine (-NH₂) and an indole N-H.

-

¹H and ¹³C NMR provide the precise arrangement of the carbon and hydrogen atoms, confirming the 2-phenylindole skeleton and the position of the amino group at C5 through its characteristic shielding effects on neighboring atoms.

-

UV-Vis confirms the presence of a large, conjugated π-electron system, consistent with the proposed structure.

Conclusion

The spectroscopic characterization of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By combining mass spectrometry, infrared spectroscopy, nuclear magnetic resonance, and UV-Vis spectroscopy, researchers can unambiguously confirm the identity, structure, and purity of this important synthetic building block. The protocols and interpretive guidelines presented in this document provide a comprehensive framework for scientists engaged in the synthesis and application of novel indole derivatives.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]

-

(n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenylindole. Retrieved from [Link]

- Arora, G., Sharma, S., & Joshi, S. (2017). Synthesis of Substituted 2-Phenyl-1H-indoles and their Fungicidal Activity. Asian Journal of Chemistry, 29, 1651-1654.

-

YMER. (2025). Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Retrieved from [Link]

-

(n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

- Thaker T, Panchani D, Bhuva V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. International Journal of Drug Delivery Technology, 13(3), 961-965.

-

SpectraBase. (n.d.). 2-phenyl-1H-indol-5-ol. Retrieved from [Link]

-

(2023). Indole Synthesis SI. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. Retrieved from [Link]

-

(n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

(n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]

-

ResearchGate. (n.d.). UV/Vis spectra of the compound I (a) and II (b): experimental (1) and.... Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

National Institute of Standards and Technology (NIST). (n.d.). 1H-Indole, 2-phenyl-. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 1H-Indole, 2-phenyl-. Retrieved from [Link]

- Pratiwi, R. A., & Nandiyanto, A. B. D. (2022). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 2(1), 1-20.

-

ResearchGate. (n.d.). (PDF) IR and UV-VIS spectroscopic analysis of a new compound. Retrieved from [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. ymerdigital.com [ymerdigital.com]

- 3. 2-Phenylindole | C14H11N | CID 13698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Phenylindole(948-65-2) 1H NMR spectrum [chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. researchgate.net [researchgate.net]

- 7. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of 2-Phenyl-Indole Derivatives: Mechanisms, Assays, and Therapeutic Potential

Introduction: The 2-Phenyl-Indole Scaffold as a Privileged Structure in Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to multiple receptors with high affinity.[1][2] Among the vast landscape of indole-containing compounds, the 2-phenyl-indole motif stands out as a particularly versatile and promising scaffold for drug development.[2][3] Its derivatives have been shown to possess a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2][4][5][6]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of activities to explore the underlying mechanisms of action, present detailed protocols for key validation assays, and offer insights into the structure-activity relationships (SAR) that drive therapeutic potential. Our focus is on the causality behind experimental choices, providing a framework for the rational design and evaluation of novel 2-phenyl-indole-based therapeutic agents.

Part 1: Anticancer Activity: Targeting Cell Division and Hormonal Pathways

The most extensively documented therapeutic application of 2-phenyl-indole derivatives is in oncology.[7][8] These compounds exert their cytotoxic effects against a wide range of cancer cell lines through several distinct and potent mechanisms.[4][5]

Mechanism I: Inhibition of Tubulin Polymerization

The microtubule network is fundamental to cell division, forming the mitotic spindle necessary for chromosome segregation. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Many 2-phenyl-indole derivatives function as potent inhibitors of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[4][9][10] These agents typically bind to the colchicine-binding site on β-tubulin, preventing the assembly of α/β-tubulin heterodimers into microtubules.[11][12][13]

Quantitative Data: Comparative Cytotoxicity

The cytotoxic potency of these derivatives is typically evaluated in vitro against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for comparison.

| Compound Class/Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Methoxy-substituted 3-formyl-2-phenylindoles | MCF-7 (Breast) | As low as 0.035 | [11] |

| Imidazolyl-indole system (Compound 3a) | MCF-7 (Breast) | 1.31 | [14][15] |

| 3-substituted 2-phenylindoles (Compound 3e) | MCF-7 (Breast) | 0.0016 | [12] |

| Various 2-phenylindoles | MDA-MB-231 (Breast) | 1.5 - >400 | [8] |

| Various 2-phenylindoles | A549 (Lung) | 20 - >400 | [8][16] |

| Various 2-phenylindoles | B16F10 (Melanoma) | 15 - >400 | [8] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules. The rationale is to confirm that the observed cytotoxicity is mechanistically linked to microtubule disruption.

-

Reagent Preparation: Prepare a reaction buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP stock solution (10 mM), and purified bovine brain tubulin (>99% pure) at a concentration of 3 mg/mL.

-

Compound Preparation: Dissolve 2-phenyl-indole derivatives in DMSO to create a 10 mM stock solution, then prepare serial dilutions.

-

Assay Execution: In a 96-well plate, add 5 µL of the compound dilution (or DMSO for control). Add 100 µL of the tubulin solution and 5 µL of GTP.

-

Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Analysis: Plot absorbance versus time. Calculate the initial rate of polymerization (Vmax) for each concentration. Determine the IC₅₀ value, which is the concentration of the compound that inhibits the polymerization rate by 50% compared to the DMSO control. Colchicine or paclitaxel should be used as positive controls for inhibition and promotion, respectively.

Mechanism II: Estrogen Receptor (ER) Modulation

In hormone-dependent cancers, such as ER-positive breast cancer, the estrogen receptor acts as a key driver of tumor growth. Certain hydroxylated 2-phenyl-indole derivatives are structurally similar to estradiol and can function as Selective Estrogen Receptor Modulators (SERMs).[17] They bind to the ER, acting as antagonists in breast tissue to block estrogen-mediated signaling and inhibit tumor growth.[18][19]

Quantitative Data: Estrogen Receptor Binding Affinity

The affinity of these compounds for the ER is determined using competitive binding assays, with results often expressed as Relative Binding Affinity (RBA) compared to estradiol.

| Compound Characteristic | RBA (Estradiol = 100) | Reference |

| N-benzylated hydroxy-2-phenylindoles | 0.55 - 16 | [18] |

| 2-phenylindoles with varied alkyl groups | Dependent on substituent position | [17] |

| Various 2-phenylindoles | Correlates with molecular connectivity | [20] |

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to displace radiolabeled estradiol from the ER, providing a direct measure of binding affinity.

-

Receptor Source: Prepare a cytosolic fraction from calf uteri or use recombinant human ERα.

-

Radioligand: Use [³H]-estradiol as the radiolabeled ligand.

-

Assay Buffer: Prepare a buffer such as TEGMD (Tris-HCl, EDTA, glycerol, molybdate, DTT).

-

Incubation: In microcentrifuge tubes, combine the receptor preparation, a fixed concentration of [³H]-estradiol, and varying concentrations of the unlabeled test compound (or unlabeled estradiol for the standard curve). Incubate at 4°C for 18-24 hours to reach equilibrium.

-

Separation: Separate receptor-bound from free radioligand. A common method is dextran-coated charcoal (DCC) adsorption, where the charcoal binds free [³H]-estradiol, and is then pelleted by centrifugation.

-

Quantification: Measure the radioactivity in the supernatant (containing the receptor-bound [³H]-estradiol) using liquid scintillation counting.

-

Analysis: Plot the percentage of bound radioactivity against the logarithm of the competitor concentration. The IC₅₀ (concentration of competitor that displaces 50% of the radioligand) is determined. The RBA is calculated as: (IC₅₀ of Estradiol / IC₅₀ of Test Compound) x 100.

Part 2: Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. 2-Phenyl-indole derivatives have demonstrated significant anti-inflammatory effects, primarily by targeting the cyclooxygenase (COX) enzymes.[3]

Mechanism: Selective COX-2 Inhibition and NF-κB Pathway Suppression

Non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. COX-1 is constitutively expressed and has physiological housekeeping roles, while COX-2 is induced during inflammation and is responsible for producing prostaglandins that mediate pain and swelling.[21] Many 2-phenyl-indole derivatives are designed as selective COX-2 inhibitors, which provides anti-inflammatory efficacy while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[15][21] Additionally, some derivatives can suppress the NF-κB signaling pathway, preventing the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[5][22]

Quantitative Data: COX-2 Inhibition and In Vivo Efficacy

The selectivity and potency of these compounds are determined through in vitro enzyme assays and validated in animal models of inflammation.

| Compound Series | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | In Vivo Edema Inhibition (%) | Reference |

| 2-(4-(methylsulfonyl)phenyl)indoles | 0.11 - 0.28 | 30 - 108 | 75.6 - 90.5 | [21] |

| 2-(4-methylsulfonylphenyl) indoles | Good selectivity | High | 59.4 - 93.7 | [23][24] |

| 3-cyano-2-phenylindole | (Nitrite IC₅₀) 4.8 | (NFκB IC₅₀) 8.5 | Not Reported | [22] |

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard preclinical model for evaluating the acute anti-inflammatory activity of novel compounds. The rationale is to assess a compound's ability to reduce inflammation in a living system.

-

Animal Model: Use male Wistar rats or Swiss albino mice (150-200g). Acclimatize animals for one week.

-

Grouping: Divide animals into groups (n=6): Vehicle control (e.g., 0.5% CMC), positive control (e.g., Indomethacin, 10 mg/kg), and test groups (2-phenyl-indole derivatives at various doses).

-

Dosing: Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Inflammation: One hour after dosing, inject 0.1 mL of a 1% carrageenan solution (in normal saline) into the sub-plantar region of the right hind paw of each animal.

-

Measurement: Measure the paw volume immediately after injection (0 hr) and at subsequent time points (e.g., 1, 2, 3, 4, and 6 hrs) using a plethysmometer.

-

Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100, where Vt is the paw volume at time t and V₀ is the initial paw volume.

Part 3: Antimicrobial Activity

With the rise of antibiotic resistance, there is a critical need for new antimicrobial agents. 2-Phenyl-indole derivatives have emerged as a promising class of compounds with activity against various bacterial and fungal pathogens.[4][5]

Mechanism: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

A key mechanism of antibacterial action for some 2-phenyl-indole derivatives is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][5] These enzymes are essential for managing DNA topology (supercoiling, decatenation) during replication, making them excellent targets. Inhibition of these enzymes leads to the cessation of DNA replication and cell death. This target is attractive because these enzymes are present in bacteria but absent in humans, offering a potential for selective toxicity.

Sources

- 1. ymerdigital.com [ymerdigital.com]

- 2. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. omicsonline.org [omicsonline.org]

- 5. omicsonline.org [omicsonline.org]

- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, molecular docking study and antitumor activity of novel 2-phenylindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

- 15. japsonline.com [japsonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. 2-Phenylindoles. Relationship between structure, estrogen receptor affinity, and mammary tumor inhibiting activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2-Phenylindoles. Effect of N-benzylation on estrogen receptor affinity, estrogenic properties, and mammary tumor inhibiting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. | BioWorld [bioworld.com]

- 20. ias.ac.in [ias.ac.in]

- 21. japsonline.com [japsonline.com]

- 22. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Targeting Potential of the 2-Phenyl-1H-indole Scaffold

Abstract: The indole nucleus represents one of the most important "privileged scaffolds" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with profound pharmacological activities. Within this class, the 2-phenyl-1H-indole framework serves as the parent structure for a multitude of derivatives demonstrating significant potential in oncology, immunology, and endocrinology. This guide provides an in-depth analysis of the core therapeutic targets associated with this scaffold, focusing on the underlying mechanisms of action and providing validated experimental workflows for researchers in drug discovery and development. We will dissect the molecular interactions and signaling pathways associated with three primary targets: Tubulin , the Estrogen Receptor , and the NF-κB pathway .

Part 1: The 2-Phenylindole Scaffold as an Anticancer Agent via Tubulin Polymerization Inhibition

Rationale: Targeting the Cytoskeleton for Antimitotic Therapy

Microtubules are dynamic polymers of α,β-tubulin heterodimers essential for critical cellular functions, including the maintenance of cell structure, intracellular transport, and most importantly, the formation of the mitotic spindle during cell division.[1] Interfering with microtubule dynamics is a clinically validated and highly successful strategy in cancer therapy.[1][2] Agents that disrupt this equilibrium can either inhibit the polymerization of tubulin or prevent the disassembly of microtubules, both of which lead to a prolonged mitotic block (G2/M phase arrest), activation of the spindle assembly checkpoint, and ultimately, induction of apoptosis in rapidly dividing cancer cells.[1][3]

The 2-phenylindole scaffold has emerged as a potent inhibitor of tubulin polymerization.[4][5] Numerous derivatives have been shown to bind to the colchicine site on β-tubulin, preventing the incorporation of tubulin dimers into growing microtubule polymers.[1][6] This activity is particularly valuable as it can overcome resistance mechanisms associated with other classes of chemotherapeutics, including those involving P-glycoprotein-mediated drug efflux.[1]

Signaling Pathway: Disruption of the Cell Cycle

The primary consequence of tubulin polymerization inhibition is the failure to form a functional mitotic spindle. This activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism. The SAC arrests the cell cycle in metaphase until all chromosomes are correctly attached to the spindle. A sustained arrest due to persistent microtubule disruption ultimately triggers the intrinsic apoptotic pathway.

Caption: A generalized workflow for the discovery and development of 2-phenylindole-based inhibitors.

Experimental Protocol: LPS-Stimulated Cytokine Release in Macrophages

This cell-based assay quantifies the ability of a test compound to inhibit the production and release of a key pro-inflammatory cytokine, TNF-α, from macrophages stimulated with LPS.

Self-Validation & Controls:

-

Positive Control: Dexamethasone or a known IKK inhibitor.

-

Negative Control: LPS stimulation with vehicle (DMSO) only.

-

Unstimulated Control: Cells with vehicle only (no LPS) to measure baseline cytokine levels.

-

Cell Viability Assay: A parallel assay (e.g., MTT or CellTiter-Glo®) must be run with identical compound concentrations to ensure that inhibition of cytokine release is not due to cytotoxicity.

Methodology:

-

Cell Culture:

-

Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.

-

Seed cells into a 96-well tissue culture plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Treatment & Stimulation:

-

Prepare serial dilutions of the 2-phenylindole test compound in culture medium.

-

Aspirate the old medium from the cells and replace it with 100 µL of medium containing the test compound or controls.

-

Pre-incubate the cells with the compound for 1 hour at 37°C, 5% CO₂.

-

Add 10 µL of LPS solution (final concentration 100 ng/mL) to all wells except the "Unstimulated Control" wells.

-

Incubate the plate for 6-18 hours at 37°C, 5% CO₂.

-

-

Quantification of TNF-α:

-

After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.

-

Carefully collect the supernatant (cell culture medium) from each well.

-

Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions precisely.

-

-

Data Analysis:

-

Generate a standard curve from the ELISA standards.

-

Use the standard curve to calculate the concentration of TNF-α in each sample.

-

Normalize the data by subtracting the average TNF-α concentration of the unstimulated controls.

-

Calculate the percentage of inhibition for each compound concentration relative to the "LPS + Vehicle" control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Conclusion and Future Directions

The 2-phenyl-1H-indole scaffold is a remarkably versatile and pharmacologically "privileged" structure. Its derivatives have demonstrated potent, clinically relevant activities through at least three distinct and high-value mechanisms: inhibition of tubulin polymerization, selective modulation of the estrogen receptor, and suppression of the NF-κB inflammatory pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to validate these activities and explore the structure-activity relationships that govern target specificity. Future research should focus on developing derivatives with enhanced selectivity for a single target to minimize off-target effects, as well as exploring novel conjugates that may leverage this scaffold to deliver cytotoxic agents or other functionalities directly to target cells.

References

-

Wikipedia. 2-Phenylindole. [Online] Available at: [Link] 2[7]. Cai, H. et al. (2016). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry. [Online] Available at: [Link] 3[1]. Dhaneesh, S. et al. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research. [Online] Available at: [Link] 4[3][4]. Singh, P. et al. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. OMICS International. [Online] Available at: [Link] 5[3]. Krasselt, C. et al. (2004). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. PubMed. [Online] Available at: [Link] 6[6]. Riva, L. et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters. [Online] Available at: [Link] 7[8][9]. Patil, S. A. et al. (2018). Indole based tubulin polymerization inhibitors: An update on recent developments. Seminars in Cancer Biology. [Online] Available at: [Link] 8[2]. Oh, S. et al. (2012). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Bioorganic & Medicinal Chemistry Letters. [Online] Available at: [Link] 9[10]. Das, K. et al. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. ResearchGate. [Online] Available at: [Link] 1[11]0. von Angerer, E. et al. (1984). 2-Phenylindoles. Relationship between structure, estrogen receptor affinity, and mammary tumor inhibiting activity in the rat. Journal of Medicinal Chemistry. [Online] Available at: [Link] 1[12]1. BioWorld. (2002). Indoles as tissue-selective estrogen receptor modulators and their use. BioWorld. [Online] Available at: [Link] 1[13]2. von Angerer, E. et al. (1987). 2-Phenylindoles. Effect of N-benzylation on estrogen receptor affinity, estrogenic properties, and mammary tumor inhibiting activity. Journal of Medicinal Chemistry. [Online] Available at: [Link] 1[14][15]3. Zhu, W. et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B. [Online] Available at: [Link] 1[16]4. Patil, S.A. et al. (2015). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. [Online] Available at: [Link]

Sources

- 1. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole based tubulin polymerization inhibitors: An update on recent developments. | Semantic Scholar [semanticscholar.org]

- 3. omicsonline.org [omicsonline.org]

- 4. omicsonline.org [omicsonline.org]

- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations | MDPI [mdpi.com]

- 6. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Phenylindole - Wikipedia [en.wikipedia.org]

- 8. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-Phenylindoles. Relationship between structure, estrogen receptor affinity, and mammary tumor inhibiting activity in the rat [pubmed.ncbi.nlm.nih.gov]

- 13. | BioWorld [bioworld.com]

- 14. 2-Phenylindoles. Effect of N-benzylation on estrogen receptor affinity, estrogenic properties, and mammary tumor inhibiting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-Phenyl-Indole Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The 2-Phenyl-Indole Scaffold - A Privileged Platform in Medicinal Chemistry

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters like serotonin to complex alkaloids.[1][2] Among its many derivatives, the 2-phenyl-indole scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable ability to bind to multiple, diverse biological targets with high affinity.[3] This inherent versatility has positioned 2-phenyl-indole and its analogs at the forefront of drug discovery efforts, leading to the development of potent agents targeting a wide spectrum of diseases, including cancer, inflammation, and microbial infections.[1][3][4]

This technical guide eschews a rigid, templated approach. Instead, it is structured to provide a deep, causal understanding of the structure-activity relationships (SAR) that govern the efficacy of 2-phenyl-indole analogs. As senior application scientists, our goal is not merely to present data, but to illuminate the rationale behind molecular design, empowering researchers to make informed decisions in the synthesis and optimization of novel therapeutics. We will delve into the key structural modifications that modulate activity against various targets, provide validated experimental protocols, and present data in a clear, comparative format.

I. Foundational Synthetic Strategies: Accessing the 2-Phenyl-Indole Core

The exploration of SAR is fundamentally enabled by synthetic chemistry. The ability to rationally and efficiently generate analogs is paramount. The most common and robust method for constructing the 2-phenyl-indole core is the Fischer indole synthesis .[1][5] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of a substituted phenylhydrazine and an acetophenone derivative.[6]

The elegance of the Fischer synthesis lies in its modularity; by varying the substituents on both the phenylhydrazine and the acetophenone starting materials, a diverse library of analogs can be readily produced, allowing for systematic exploration of the chemical space around the 2-phenyl-indole core.[6][7]

General Experimental Protocol: Fischer Indole Synthesis

This protocol provides a representative, solvent-free method for synthesizing a substituted 2-phenyl-indole derivative.

Step 1: Formation of Arylhydrazone

-

In a round-bottom flask, combine an equimolar amount (e.g., 0.15 mol) of the desired substituted acetophenone and substituted phenylhydrazine.

-

Add a catalytic amount of glacial acetic acid in 60 mL of ethanol.[6]

-

Cool the mixture in an ice bath (0°C) to facilitate the precipitation of the solid hydrazone product.[6]

-

Filter the resulting solid, wash with dilute HCl followed by rectified spirit to remove unreacted starting materials.

-

Recrystallize the crude product from ethanol to yield the pure arylhydrazone.

Step 2: Acid-Catalyzed Cyclization

-

Place the purified arylhydrazone (0.15 mol) in a beaker with an excess of polyphosphoric acid (approx. 180 g).[6]

-

Heat the mixture on a water bath, maintaining a temperature of 100-120°C for 10-15 minutes with constant stirring.[6]

-

Carefully pour the hot mixture into 450 mL of cold water and stir vigorously to dissolve the polyphosphoric acid.

-

Filter the precipitated solid product and wash thoroughly with ice-cold water until the filtrate is neutral to remove any residual acid.

-

Purify the crude 2-phenyl-indole product via flash column chromatography on silica gel (e.g., using 6% ethyl acetate in hexane as eluent).[7]

-

Characterize the final product using standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry).

II. The Core Directive: Structure-Activity Relationship (SAR) Analysis by Therapeutic Target

The true power of the 2-phenyl-indole scaffold lies in how subtle modifications to its structure can dramatically shift its biological activity and selectivity. Below, we dissect the SAR for several key therapeutic areas.

A. Anticancer Activity: A Multi-Pronged Attack

2-phenyl-indoles have demonstrated potent anticancer activity through several distinct mechanisms of action.[1][5]

One of the most significant anticancer mechanisms for this class is the inhibition of tubulin polymerization by binding to the colchicine site.[8][9][10] This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

-

The 2-Phenyl Ring (A-Region): This portion often mimics the trimethoxyphenyl (TMP) ring of colchicine. The presence of methoxy groups, particularly a 3,4,5-trimethoxy substitution pattern on the 2-phenyl ring, is highly favorable for potent tubulin inhibition.[9]

-

The Indole Core (B-Region): Substitutions at positions 4 through 7 of the indole ring can significantly impact activity. Halogen (Cl, F) or methoxy groups in these positions can enhance potency by forming new hydrophobic or hydrogen-bonding interactions within the colchicine site.[9] For instance, a 7-fluoro atom can act as a hydrogen bond acceptor with αVal181, while a 6-methoxy group can interact with βLys353.[9]

-

The C3-Position: The introduction of a formyl or aroyl (e.g., benzoyl) group at the C3-position is a critical determinant of high activity.[8][11][12] The 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole derivative is one of the most potent compounds reported, with IC50 values in the nanomolar range for cell growth inhibition.[11]

2-phenyl-indoles can act as potent ligands for the estrogen receptor, functioning as either agonists or antagonists (Selective Estrogen Receptor Modulators, SERMs), making them valuable for treating hormone-dependent breast cancers.[13][14]

-

Essential Pharmacophore: A key requirement for strong ER binding is the presence of hydroxyl groups on both the 2-phenyl ring (typically at the para-position) and the indole nucleus (positions 5, 6, or 7), mimicking the phenolic hydroxyls of estradiol.[13][15]

-

N1-Position: Alkylation at the indole nitrogen (N1) is a prerequisite for high binding affinity.[13]

-

Switching to Antagonism: While short N-alkyl chains can lead to estrogenic (agonist) activity, introducing longer, more polar side chains at the N1 position can abolish agonist effects and induce pure antagonism.[16] For example, side chains containing sulfoxide or sulfone groups lead to potent antiestrogenic and antitumor activity.[16]

Beyond tubulin and ER, 2-phenyl-indoles have been reported to exert anticancer effects by:

-

Topoisomerase Inhibition: Some derivatives induce apoptosis through the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.[1]

-

DNA Intercalation/Binding: Glycosylated versions of 2-phenyl-indoles have been shown to bind to DNA, contributing to their cytotoxicity against cancer cell lines.[17] The amino group on the sugar moiety was found to be particularly important for both DNA binding and cytotoxic effect.[17]

| Compound/Modification | Target/Cell Line | Activity (IC50) | Key SAR Insight | Reference |

| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | Tubulin Polymerization | 1.5 µM | Methoxy groups and C3-formyl are critical for high potency. | [11] |

| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB 231 Cells | 35 nM | Potent antiproliferative activity correlates with tubulin inhibition. | [11] |

| N1-Alkyl-5-hydroxy-2-(4-hydroxyphenyl)indole | Estrogen Receptor | RBA = 21-33% | N1-alkylation and dual hydroxyl groups are essential for ER binding. | [13] |

| N1-[10-(pentylsulfonyl)decyl] analog | MCF-7 Cells | ~1 nM | Long N1-side chain with a polar sulfone group confers potent antagonism. | [16] |

B. Anti-inflammatory Activity: Selective COX-2 Inhibition

Chronic inflammation is a driver of numerous diseases, and the cyclooxygenase-2 (COX-2) enzyme is a key therapeutic target. Analogs of the NSAID indomethacin based on the 2-phenyl-indole scaffold have been developed as potent and selective COX-2 inhibitors.[1]

-

Key Substituents: The most active anti-inflammatory compounds often feature a 1-(4-chlorobenzyl) group and a 2-(4-(methylsulfonyl)phenyl) moiety.[1][2] These substitutions lead to excellent binding interactions within the COX-2 active site.

-

Indole Ring Modifications: Adding small groups like methyl or fluoro at the C5-position of the indole ring can further enhance anti-inflammatory activity. The 1-(4-chlorobenzyl)-5-fluoro-2-(4-(methylsulfonyl)phenyl)-1H-indole analog demonstrated potent in vivo activity.[1][2]

C. Antimicrobial Activity: Combating Resistant Pathogens

The rise of drug-resistant bacteria necessitates the development of novel antimicrobials. 2-phenyl-indole derivatives have shown strong antibacterial effects, including against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[1][2]

-

Mechanism of Action: The antibacterial activity often proceeds through the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1][2]

-

Favorable Substitutions: Structure-activity relationship studies have shown that the introduction of halogens (e.g., Chlorine at C6) and short-chain aliphatic hydrocarbons on the scaffold can enhance antibacterial potency while simultaneously reducing cytotoxicity.[18][19] A 5-nitro substitution has also been identified as a key feature for inhibitors of the NorA efflux pump in S. aureus, which contributes to antibiotic resistance.[20]

D. Antiviral Activity

The 2-phenyl-indole scaffold is also a promising platform for the development of antiviral agents.[21]

-

Anti-HCV Activity: For Hepatitis C Virus (HCV), activity is sensitive to substitutions on the indole ring. Lipophilic groups, such as isopropyl at the C6-position, or electron-withdrawing groups like cyano (-CN) at the C5-position, have been shown to be crucial for potent anti-HCV activity.[21]

-

Anti-HIV Activity: In the context of HIV-1, the presence of a cyclopropyl phenyl motif at the C2-position of the indole ring resulted in good inhibitory activity.[21] The relative positioning of substituents is critical, as swapping groups between the N1 and C2 positions can lead to a significant drop in potency.[21]

III. Integrated Experimental & Evaluation Workflow

A systematic approach is crucial for successful SAR exploration. The workflow integrates synthesis, purification, and a cascade of biological assays to identify and optimize lead compounds.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC50), a primary measure of anticancer potency.

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized 2-phenyl-indole analogs in the appropriate cell culture medium. Add the compounds to the wells, ensuring a range of final concentrations (e.g., 0.01 nM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

IV. Conclusion and Future Perspectives

The 2-phenyl-indole scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and electronic properties allow for fine-tuning of its biological activity across a remarkable range of therapeutic targets. The SAR insights detailed herein demonstrate clear patterns for achieving potency and selectivity:

-

For tubulin inhibition , a C3-aroyl/formyl group is paramount, complemented by specific methoxy substitutions on the aromatic rings.

-

For estrogen receptor antagonism , a dual-phenolic pharmacophore is required, with a long, polar N1-side chain being the key to eliminating agonist activity.

-

For antimicrobial and anti-inflammatory applications, specific sulfonylphenyl and halogenated benzyl moieties drive potency and selectivity.

Looking forward, the wealth of existing SAR data makes the 2-phenyl-indole class an ideal candidate for modern drug discovery techniques. The application of artificial intelligence (AI) and machine learning algorithms can analyze these complex SAR datasets to predict the activity of novel, virtual compounds, thereby accelerating the design-synthesis-test cycle and paving the way for the next generation of 2-phenyl-indole-based therapeutics.[3]

References

- Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. (2023).

- Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years. (2023). PubMed.

- Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. (N/A). PubMed Central.

- Synthesis of various 2-phenylindole derivatives via the optimized conditions. (N/A).

- Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. (2025). YMER.

- Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. (2019).

- Synthesis of Novel 2-Phenylindole Analogues as Antifungal and Antibacterial Agents. (2022). MDPI.

- Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. (N/A). Journal of Molecular Pharmaceutics & Organic Process Research.

- Design, Synthesis and Biological Evaluation of 2-Phenyl Indole Analogues of OXi8006 as Colchicine Site Inhibitors of Tubulin Polymerization and Vascular Disrupting Agents. (2026). PubMed.

- Synthesis and Biological Activity of Some 2,3- Diphenylindole Deriv

- New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. (N/A). PubMed Central.

- QSAR studies on estrogen receptor binding affinity of 2-phenylindoles using first-order valence molecular connectivity. (1986). Proc. Indian Acad. Sci. (Chem. Sci.).

- Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus. (N/A). PubMed Central.

- Synthesis of Novel 2-Phenylindole Analogues as Antifungal and Antibacterial Agents. (2025). MDPI.

- Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymeriz

- 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. (2019).

- Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. (N/A).

- Structure-activity relationships in glycosylated 2-phenyl-indoles, 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans as DNA binding and potential antitumor agents. (2011). PubMed.

- 2-Phenylindoles.

- 2-Phenylindoles with sulfur containing side chains. Estrogen receptor affinity, antiestrogenic potency, and antitumor activity. (N/A). PubMed.

- Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. (2012). Future Med Chem.

- 2-Phenylindoles. Effect of N-benzylation on estrogen receptor affinity, estrogenic properties, and mammary tumor inhibiting activity. (1987). PubMed.

- Indole – a promising pharmacophore in recent antiviral drug discovery. (N/A). PubMed Central.

- Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl)

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. omicsonline.org [omicsonline.org]

- 3. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. researchgate.net [researchgate.net]

- 6. ymerdigital.com [ymerdigital.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Biological Evaluation of 2-Phenyl Indole Analogues of OXi8006 as Colchicine Site Inhibitors of Tubulin Polymerization and Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2-Phenylindoles. Relationship between structure, estrogen receptor affinity, and mammary tumor inhibiting activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]